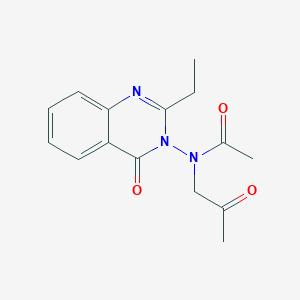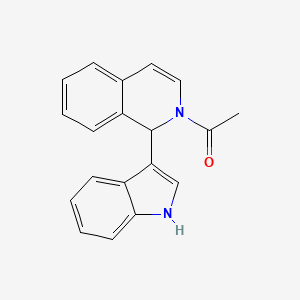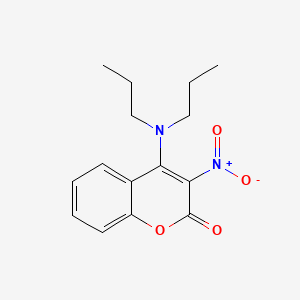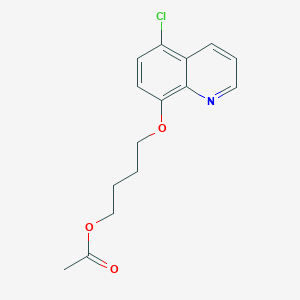
Acetamide, N-(2-ethyl-4-oxo-3(4H)-quinazolinyl)-N-(2-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide typically involves the condensation of 2-ethyl-4-oxoquinazoline with an appropriate acylating agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include different temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted quinazolinones.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide include other quinazolinone derivatives such as:
- 2-Methyl-4-oxoquinazoline
- 2-Phenyl-4-oxoquinazoline
- 2-Ethyl-4-hydroxyquinazoline
Uniqueness
N-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-N-(2-oxopropyl)acetamide is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
CAS No. |
144522-60-1 |
|---|---|
Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-(2-ethyl-4-oxoquinazolin-3-yl)-N-(2-oxopropyl)acetamide |
InChI |
InChI=1S/C15H17N3O3/c1-4-14-16-13-8-6-5-7-12(13)15(21)18(14)17(11(3)20)9-10(2)19/h5-8H,4,9H2,1-3H3 |
InChI Key |
HYQVJBRRSCYVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N(CC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)







![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)

![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)

![2-Butenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(2,4,5-trifluorophenyl)-, methyl ester](/img/structure/B11836128.png)

